Instillagel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

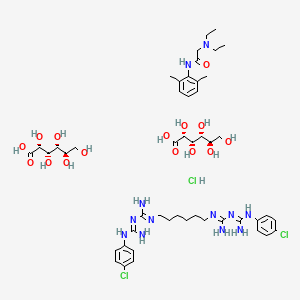

Instillagel, also known as this compound, is a useful research compound. Its molecular formula is C48H77Cl3N12O15 and its molecular weight is 1168.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Indications for Use

Instillagel is indicated for:

- Surface anesthesia : It provides localized pain relief during procedures involving the urethra.

- Lubrication : The gel facilitates the insertion of catheters, reducing friction.

- Antisepsis : Chlorhexidine helps prevent infections during invasive procedures.

Clinical Applications

-

Urethral Catheterization

- This compound is widely used for both male and female urethral catheterization. Its dual action of lubrication and antisepsis helps minimize discomfort and reduce the risk of urinary tract infections (UTIs) associated with catheterization.

- Cystoscopy

- Hysterosonography

Efficacy Studies

- A study indicated that this compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) within five minutes of application, making it a suitable choice for patients at risk of infection during catheterization .

- In a comparative study, this compound was found to be non-inferior to Xylocaine gel in providing local analgesia during flexible cystoscopy, with similar patient-reported pain scores .

Safety Concerns

Despite its benefits, there have been reports of adverse reactions associated with this compound, primarily due to its chlorhexidine component:

- Anaphylaxis cases linked to chlorhexidine exposure during routine urinary catheterization have been documented, emphasizing the need for careful patient screening prior to use .

- A review of multiple cases highlighted the importance of recognizing potential allergic reactions, which can lead to severe complications if not properly managed .

Case Study 1: Anaphylactic Reaction

A 70-year-old male experienced an anaphylactic reaction after receiving this compound during urinary catheterization. Allergy testing confirmed chlorhexidine as the trigger, underscoring the necessity for awareness regarding patient allergies prior to using this product .

Case Study 2: Efficacy in Hysterosonography

In a complex contraception clinic, this compound was successfully employed as a contrast agent during hysterosonography. The presence of the gel improved visualization and comfort for patients undergoing this procedure, demonstrating its utility beyond traditional applications .

特性

CAS番号 |

8060-72-8 |

|---|---|

分子式 |

C48H77Cl3N12O15 |

分子量 |

1168.6 g/mol |

IUPAC名 |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.C14H22N2O.2C6H12O7.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);7-9H,5-6,10H2,1-4H3,(H,15,17);2*2-5,7-11H,1H2,(H,12,13);1H/t;;2*2-,3-,4+,5-;/m..11./s1 |

InChIキー |

YQMHOGGOFBFXQZ-ADZFUJRMSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |

異性体SMILES |

CCN(CC(=O)NC1=C(C=CC=C1C)C)CC.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.Cl |

正規SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |

Key on ui other cas no. |

8060-72-8 |

同義語 |

chlorhexidine gluconate - lidocaine chlorhexidine gluconate, lidocaine drug combination chlorhexidine gluconate-lidocaine hydrochloride Instillagel |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。